Benzoyl chloride, 4-(hexadecylamino)-
Description
Benzoyl chloride, 4-(hexadecylamino)-, is a substituted benzoyl chloride derivative featuring a hexadecylamino group (-NH-C₁₆H₃₃) at the para position of the benzene ring. This structural modification imparts unique physicochemical properties, distinguishing it from other benzoyl chloride analogs. The compound’s molecular formula is C₂₃H₃₈ClNO, with a molecular weight of ~379.45 g/mol.
Synthesis of such compounds typically involves introducing the alkylamino group via nucleophilic substitution or amidation reactions, followed by chlorination of the corresponding benzoic acid derivative . While direct synthesis data for 4-(hexadecylamino)-benzoyl chloride is absent in the provided evidence, analogous methods (e.g., sulfonamido benzoyl chloride synthesis in ) suggest feasible pathways.
Properties
CAS No. |
66104-71-0 |
|---|---|
Molecular Formula |
C23H38ClNO |
Molecular Weight |
380.0 g/mol |
IUPAC Name |
4-(hexadecylamino)benzoyl chloride |
InChI |
InChI=1S/C23H38ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-22-18-16-21(17-19-22)23(24)26/h16-19,25H,2-15,20H2,1H3 |
InChI Key |
PTHLFCDJLPZHJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural and molecular parameters of 4-(hexadecylamino)-benzoyl chloride with other substituted benzoyl chlorides:
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely documented method involves treating 4-(hexadecylamino)benzoic acid with thionyl chloride (SOCl₂). This reagent acts as both a chlorinating agent and a solvent, facilitating the conversion of the carboxylic acid group (-COOH) to the acyl chloride (-COCl). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the acid is replaced by chloride.
Experimental Procedure
In Example 8 of US4254138, 25 g (69.1 mmol) of 4-(hexadecylamino)benzoic acid is dissolved in a 4:1 mixture of dimethoxyethane and methylene chloride. Dry hydrogen chloride gas is bubbled through the solution to protonate the amine group, preventing unwanted side reactions. Thionyl chloride (25 mL, 5 equivalents) is then added, and the mixture is refluxed until complete dissolution of the precipitate, indicating full conversion to the acyl chloride. The solvent is evaporated to yield an orange semi-crystalline product.
Table 1: Key Reaction Parameters for Thionyl Chloride Method
| Parameter | Value |
|---|---|
| Solvent System | Dimethoxyethane/CH₂Cl₂ (4:1) |
| Temperature | Reflux (~40–60°C) |
| Reaction Time | Until precipitate dissolves |
| Yield | Not explicitly reported |
Advantages and Limitations
This method is straightforward and avoids the need for anhydrous conditions beyond initial solvent drying. However, excess thionyl chloride must be carefully removed via evaporation or neutralization to prevent hydrolysis of the product. Additionally, the use of methylene chloride poses environmental and safety concerns due to its volatility and toxicity.
Alternative Chlorination Strategies
Oxalyl Chloride
Solvent Selection and Side Reaction Mitigation
Solvent Effects on Reaction Efficiency
The choice of solvent significantly impacts reaction kinetics and product purity. Polar aprotic solvents like dimethoxyethane enhance reagent solubility, while chlorinated solvents (e.g., methylene chloride) stabilize intermediates. Notably, US9725409B2 highlights that solvents such as chlorobenzene and toluene can lead to dimerization of intermediates during analogous benzoyl chloride syntheses. For 4-(hexadecylamino)benzoyl chloride, the dimethoxyethane-CH₂Cl₂ system minimizes such side reactions by stabilizing the protonated amine intermediate.
Dimerization Pathways
Dimerization occurs when two molecules of the benzoic acid precursor condense, forming a dimeric byproduct. This is exacerbated in solvents with low polarity, as seen in US9725409B2, where chlorobenzene led to incomplete conversion due to dimer formation. Protonation of the hexadecylamino group via HCl gas in the thionyl chloride method likely suppresses this pathway by reducing nucleophilicity at the nitrogen center.
Purification and Characterization
Isolation Techniques
Post-reaction, the product is typically isolated via solvent evaporation. Crystallization from ethanol or acetonitrile is employed to remove residual reagents and byproducts. For instance, Example 8 reports crystallization from ethanol to yield off-white crystals.
Analytical Methods
-
Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms the presence of the acyl chloride peak at ~1800 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR spectra should show signals for the hexadecyl chain (δ 0.8–1.5 ppm) and aromatic protons (δ 7.8–8.2 ppm).
-
Elemental Analysis : Validates the chlorine content (~10.2% for C₂₃H₃₈ClNO).
Industrial and Research Applications
4-(Hexadecylamino)benzoyl chloride serves as a precursor for:
-
Surfactants : Esterification with polyethylene glycol yields nonionic surfactants.
-
Pharmaceuticals : Coupling with amino acids or peptides produces amphiphilic drug carriers.
-
Polymers : Incorporation into polyamides enhances thermal stability and hydrophobicity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(hexadecylamino)benzoyl chloride, and what challenges arise during the introduction of the hexadecylamino group?
- Methodology :
- Route 1 : Start with 4-aminobenzoic acid. React with hexadecylamine under coupling conditions (e.g., EDC/HOBt) to form 4-(hexadecylamino)benzoic acid. Convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂ in anhydrous conditions .
- Route 2 : Direct substitution of benzoyl chloride derivatives. Use Friedel-Crafts acylation or nucleophilic aromatic substitution to introduce the hexadecylamino group, though steric hindrance may require elevated temperatures or catalytic methods .
- Challenges : The long hexadecyl chain increases steric bulk, potentially reducing reaction efficiency. Selective N-benzoylation may require protecting group strategies to avoid side reactions at the amino group .
Q. What analytical techniques are critical for characterizing 4-(hexadecylamino)benzoyl chloride, and how can structural integrity be confirmed?
- Methodology :
- FTIR : Confirm the presence of the carbonyl (C=O) stretch (~1770 cm⁻¹) and absence of -OH from residual benzoic acid.
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.0 ppm) and aliphatic hexadecyl chain (δ 1.0–1.5 ppm). The acyl chloride carbon appears at ~170 ppm in ¹³C NMR.
- HPLC/MS : Assess purity and molecular ion ([M+H]⁺ or [M-Cl]⁺ fragments). Use reverse-phase chromatography with UV detection at 254 nm .
Q. What safety protocols are essential for handling 4-(hexadecylamino)benzoyl chloride in laboratory settings?
- Methodology :
- Moisture Control : Store under inert gas (N₂/Ar) in sealed, desiccated containers due to hydrolysis sensitivity .
- PPE : Wear nitrile gloves, chemical goggles, and a lab coat. Use a fume hood for all manipulations to avoid inhalation of HCl vapors .
- Spill Management : Neutralize spills with sodium bicarbonate or calcium carbonate before disposal .
Advanced Research Questions
Q. How does the hexadecylamino substituent influence the reactivity of benzoyl chloride in nucleophilic acyl substitution reactions?
- Methodology :
- Steric Effects : The bulky hexadecyl chain may slow reactions with hindered nucleophiles (e.g., secondary amines). Kinetic studies using competitive reactions with primary vs. secondary amines can quantify steric impacts .
- Electronic Effects : The electron-donating amino group activates the carbonyl toward nucleophilic attack. Compare reaction rates with unsubstituted benzoyl chloride using UV-Vis or calorimetry to assess electronic contributions .
Q. How can contradictions in thermodynamic data (e.g., ΔfH° values) for substituted benzoyl chlorides be resolved?
- Methodology :
- Comparative Analysis : Replicate calorimetric measurements under standardized conditions (e.g., solvent, temperature) to minimize discrepancies. For example, reconcile ΔfH° values from hydrolysis studies (e.g., -191.7 kJ/mol vs. -190.9 kJ/mol ).
- Computational Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to model enthalpy of formation and compare with experimental data .
Q. In what research applications does 4-(hexadecylamino)benzoyl chloride offer unique advantages over other benzoyl chloride derivatives?
- Methodology :
- Surfactant Synthesis : The long alkyl chain enhances amphiphilicity, making it useful for synthesizing cationic surfactants. Evaluate critical micelle concentration (CMC) via surface tension measurements .
- Ligand Design : The amino group can coordinate metals, enabling applications in catalysis. Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
